molecular formula C17H16N2O7 B3512076 Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B3512076
M. Wt: 360.3 g/mol
InChI Key: OKKQTNSXXUKZQW-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₇H₁₆N₂O₇. It is a derivative of benzoic acid and contains both nitro and carbamoyl functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products Formed

Scientific Research Applications

Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate: Similar structure but with different methoxy group positions.

    Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-aminobenzoate: Reduction product of the nitro compound.

Uniqueness

Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of nitro, carbamoyl, and ester groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c1-24-13-4-5-15(25-2)14(9-13)18-16(20)10-6-11(17(21)26-3)8-12(7-10)19(22)23/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKQTNSXXUKZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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